11-(2-propoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
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Overview
Description
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines chromeno, pyrimido, and benzimidazole moieties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under reflux conditions in the presence of a suitable solvent such as pyridine . The reaction may require catalysts or specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
Compared to similar compounds, 2-(14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether stands out due to its unique combination of chromeno, pyrimido, and benzimidazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H21N3O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
11-(2-propoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C26H21N3O2/c1-2-15-30-23-14-8-4-10-18(23)24-28-26-19(16-17-9-3-7-13-22(17)31-26)25-27-20-11-5-6-12-21(20)29(24)25/h3-14H,2,15-16H2,1H3 |
InChI Key |
UZZOQIATLYOBKM-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Origin of Product |
United States |
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